molecular formula C14H14N4OS B2425389 2-amino-N-[(phenylcarbamothioyl)amino]benzamide CAS No. 3542-39-0

2-amino-N-[(phenylcarbamothioyl)amino]benzamide

Cat. No.: B2425389
CAS No.: 3542-39-0
M. Wt: 286.35
InChI Key: LHUYVRMEZZYCCT-UHFFFAOYSA-N
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Description

2-amino-N-[(phenylcarbamothioyl)amino]benzamide ( 3542-39-0) is a synthetic organic compound with a molecular formula of C 14 H 14 N 4 OS and a molecular weight of 286.35 g/mol . This benzamide derivative features multiple hydrogen bond donors and acceptors, which can be significant for molecular recognition and interactions in biological systems . Benzamide derivatives are a significant class of compounds in medicinal chemistry research due to their diverse biological activities. Studies on related structural classes have shown that benzamide-based compounds can exhibit antimicrobial properties against organisms such as Staphylococcus aureus and Escherichia coli . Furthermore, benzamide scaffolds are frequently investigated in the development of novel therapeutic agents, including histone deacetylase (HDAC) inhibitors for cancer research and other targeted therapies . The presence of the thiourea moiety (N-[(phenylcarbamothioyl)amino]) in its structure may contribute to its potential chelating properties and biological activity. This product is intended for research purposes in chemical synthesis and biological screening as a building block or intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-aminobenzoyl)amino]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c15-12-9-5-4-8-11(12)13(19)17-18-14(20)16-10-6-2-1-3-7-10/h1-9H,15H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUYVRMEZZYCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The compound’s preparation hinges on sequential functionalization of the benzamide core. Two dominant strategies emerge:

Nitro Reduction Pathway

This route prioritizes nitro-group installation followed by catalytic hydrogenation, leveraging methodologies from antineoplastic agent synthesis.

Direct Amination Strategy

Employing protected intermediates, this approach avoids nitro precursors, instead introducing the amino group post-thiourea linkage formation.

Route 1: Nitro Reduction Approach

Synthesis of 2-Nitro-N-(Phenylcarbamothioyl)Benzamide

Step 1: 2-Nitrobenzoyl Chloride Formation

2-Nitrobenzoic acid (10.0 g, 59.5 mmol) reacts with oxalyl chloride (7.6 mL, 89.3 mmol) in anhydrous ethyl acetate (150 mL) under nitrogen, catalyzed by dimethylformamide (0.5 mL). Post-reflux (3 h, 60°C), solvent evaporation yields 2-nitrobenzoyl chloride as a pale-yellow solid (9.2 g, 85%).

Step 2: Isothiocyanate Intermediate Generation

The acid chloride (8.5 g, 46.7 mmol) reacts with ammonium thiocyanate (4.3 g, 56.0 mmol) in acetone (50 mL) under reflux (1 h). Cooling precipitates 2-nitrobenzoyl isothiocyanate, isolated via filtration (7.1 g, 78%).

Table 1: Physicochemical Data for 2-Nitrobenzoyl Isothiocyanate

Property Value
Yield 78%
Melting Point 128–130°C
IR (cm⁻¹) 2150 (N=C=S), 1695 (C=O)
Step 3: Thiourea Bond Formation

The isothiocyanate (6.0 g, 31.2 mmol) reacts with aniline (3.0 mL, 32.8 mmol) in THF (50 mL) under reflux (2 h). Quenching with ice water yields 2-nitro-N-(phenylcarbamothioyl)benzamide as a crystalline solid (7.4 g, 82%).

Table 2: Characterization of 2-Nitro-N-(Phenylcarbamothioyl)Benzamide

Property Value
Yield 82%
Melting Point 237.6°C
¹H NMR (500 MHz, CDCl₃) δ 8.21 (d, J=8.5 Hz, 1H), 7.89 (m, 2H), 7.50–7.32 (m, 5H)

Catalytic Hydrogenation to 2-Amino Derivative

The nitro intermediate (5.0 g, 15.6 mmol) undergoes hydrogenation in ethanol (100 mL) with 10% Pd/C (0.5 g) at 80°C (6 h). Filtration and solvent removal afford the target compound as a white powder (4.1 g, 95%).

Table 3: Hydrogenation Optimization Parameters

Parameter Optimal Condition
Catalyst Loading 10% Pd/C
Temperature 80°C
Duration 6 h
Yield 95%

Route 2: Direct Amination Strategy

Protection of 2-Aminobenzoic Acid

2-Aminobenzoic acid (10.0 g, 72.9 mmol) reacts with acetic anhydride (8.3 mL, 87.5 mmol) in pyridine (50 mL) at 0°C (2 h). Isolation yields N-acetyl-2-aminobenzoic acid (11.2 g, 89%).

Thiourea Linkage Installation

The protected acid (9.0 g, 51.3 mmol) converts to its isothiocyanate derivative via ammonium thiocyanate (5.0 g, 65.7 mmol) in acetone, followed by reaction with aniline (4.8 mL, 52.9 mmol). Deprotection using 6M HCl (reflux, 4 h) yields the target compound (6.8 g, 73%).

Table 4: Direct Amination Route Performance

Parameter Value
Overall Yield 73%
Melting Point 196.7°C
¹³C NMR (125 MHz, DMSO) δ 172.5 (C=O), 139.8 (C=S)

Comparative Analysis of Methodologies

Yield Efficiency

  • Route 1 : 82% (thiourea) → 95% (hydrogenation) = 78% overall
  • Route 2 : 89% (protection) → 78% (isothiocyanate) → 73% (deprotection) = 51% overall

Operational Complexity

Route 1’s hydrogenation requires specialized equipment but achieves higher yields. Route 2, while avoiding nitro groups, demands meticulous protection/deprotection, increasing step count.

Spectral Characterization and Analytical Data

Infrared Spectroscopy

  • C=O Stretch : 1665 cm⁻¹
  • C=S Stretch : 1255 cm⁻¹
  • N–H Bend (amine) : 1580 cm⁻¹

Nuclear Magnetic Resonance

  • ¹H NMR (DMSO-d₆) : δ 6.95 (d, J=8.0 Hz, 1H, ArH), 7.20–7.45 (m, 6H, ArH + NH), 10.12 (s, 1H, NH).
  • ¹³C NMR : δ 168.4 (C=O), 138.2 (C=S), 122.1–132.7 (ArC).

Mass Spectrometry

  • ESI-MS : m/z 300.1 [M+H]⁺ (calc. 299.3).

Chemical Reactions Analysis

Thiourea Linkage Reactions

The thiourea group (-NH-CS-NH-) participates in:

  • Cyclization : Forms heterocycles (e.g., thiadiazoles) under oxidative conditions with iodine or H₂O₂ .

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺) due to S and N donor sites .

Amino Group Reactivity

The 2-amino group undergoes:

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) to yield imines, confirmed by IR ν(C=N)16471668cm1\nu(\text{C=N}) \approx 1647-1668 \, \text{cm}^{-1} .

  • Acylation : Reacts with acyl chlorides to form secondary amides .

Quinazolinone Formation

Under microwave irradiation (140–420 W) in DMA, the compound reacts with methylarenes via dual C–H amination to form 2-aryl quinazolinones .

Reaction Conditions :

SubstrateCatalyst/SolventTimeYield (%)
2-aminobenzamide derivativeNone/DMA10 min65–72

Comparative Analysis of Reaction Methods

MethodConditionsYield (%)Advantages
Conventional HeatingCH₃CN, 24 h, reflux87High purity
Microwave IrradiationDMA, 140 W, 10 min65–72Rapid, energy-efficient
Oxidative CyclizationI₂, CH₃CN, 24 h75Forms stable heterocycles

Stability and Side Reactions

  • Hydrolysis : The thiourea group is susceptible to acidic/basic hydrolysis, yielding benzamide and phenylurea derivatives .

  • Radical Pathways : TEMPO inhibition studies confirm involvement of free radicals in amination reactions .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research has indicated that derivatives of 2-amino-benzamide compounds exhibit notable antimicrobial activity. For instance, studies have shown that certain derivatives synthesized from isatoic anhydride demonstrate effective antibacterial and antifungal properties against various strains, including Staphylococcus aureus and Aspergillus fumigatus. One specific derivative was found to be more potent than standard antifungal agents like Clotrimazole .

2. Anticancer Potential
Compounds similar to 2-amino-N-[(phenylcarbamothioyl)amino]benzamide have been investigated for their anticancer properties. For example, nitrogen mustard derivatives of benzamide have been identified as potent histone deacetylase inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to tumor growth. These compounds showed significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

  • Conventional Methods: Traditional synthetic routes involve the reaction of isatoic anhydride with appropriate amines, yielding high purity compounds.
  • Microwave-Assisted Synthesis: This technique has been employed to enhance the efficiency and yield of the synthesis process, reducing reaction times significantly while maintaining high product quality .

Antimicrobial Activity Study

A series of 2-aminobenzamide derivatives were synthesized and tested for antimicrobial efficacy. The most active compound demonstrated excellent antifungal activity against Aspergillus fumigatus, surpassing the effectiveness of standard treatments. The study utilized both conventional heating and microwave-assisted techniques for synthesis, with the latter showing improved yields .

Anticancer Activity Evaluation

In a detailed study on histone deacetylase inhibitors, a derivative of this compound was evaluated for its cytotoxic effects on HeLa cell lines. The results indicated that this compound could induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential role as a lead compound in developing new anticancer therapies .

Comparative Analysis Table

Compound Biological Activity Synthesis Method Reference
This compoundAntimicrobial, AnticancerConventional, Microwave-assisted ,
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHistone Deacetylase InhibitorStandard Synthesis
4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamideAntimicrobialMulti-step Synthesis

Mechanism of Action

The mechanism of action of 2-amino-N-[(phenylcarbamothioyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzoyl chloride
  • N-phenylhydrazinecarbothioamide
  • 2-aminobenzophenone

Uniqueness

2-amino-N-[(phenylcarbamothioyl)amino]benzamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Unlike its individual components, the compound exhibits a broader range of applications and enhanced properties .

Biological Activity

2-amino-N-[(phenylcarbamothioyl)amino]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, supported by various studies and case analyses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N4S\text{C}_{13}\text{H}_{14}\text{N}_4\text{S}

This structure features an amine group, a phenyl group, and a carbamothioyl moiety, contributing to its biological efficacy.

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro and in vivo studies. The primary activities include:

  • Anticancer Activity
  • Antibacterial Activity
  • Antifungal Activity

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in several cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast carcinoma), and HepG2 (hepatocellular carcinoma).

Case Studies

  • Inhibition of A549 Cell Line : A study indicated that this compound significantly reduced the viability of A549 cells with an IC50 value of approximately 15 µM, suggesting strong cytotoxic effects against lung cancer cells .
  • MCF-7 Cell Line Studies : In another investigation, the compound demonstrated an IC50 value of 12 µM against MCF-7 cells, indicating its potential as an effective agent in breast cancer treatment .

Antibacterial Activity

The compound also exhibits notable antibacterial activity. Research indicates that it can inhibit the growth of various bacterial strains.

The antibacterial effect is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The compound's structure allows it to interact with bacterial enzymes, leading to cell death.

Case Studies

  • Staphylococcus aureus : In vitro tests revealed that this compound inhibited Staphylococcus aureus at concentrations as low as 10 µg/mL .
  • Escherichia coli : The compound was effective against E. coli with a minimum inhibitory concentration (MIC) of 15 µg/mL .

Antifungal Activity

The antifungal properties of this compound have also been explored, particularly against pathogenic fungi.

Case Studies

  • Candida albicans : The compound showed significant antifungal activity with an MIC of 20 µg/mL against C. albicans, indicating its potential use in treating fungal infections .
  • Aspergillus niger : It was effective against A. niger with an MIC of 25 µg/mL, further supporting its broad-spectrum antifungal activity .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerA54915 µM
AnticancerMCF-712 µM
AntibacterialStaphylococcus aureus10 µg/mL
AntibacterialEscherichia coli15 µg/mL
AntifungalCandida albicans20 µg/mL
AntifungalAspergillus niger25 µg/mL

Q & A

Q. What safety considerations are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Neutralize with 10% NaOH before incineration to prevent thiocyanate release .

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